

physical and chemical properties of Norcyclizine-d8

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Compound of Interest

Compound Name: Norcyclizine-d8

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Norcyclizine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Norcyclizine-d8** is the deuterium-labeled form of Norcyclizine, the primary N-demethylated metabolite of the first-generation antihistamine, Cyclizine.[1][2][3][4] The incorporation of deuterium atoms provides a stable heavy isotope tracer, making **Norcyclizine-d8** an invaluable tool in quantitative analysis for pharmacokinetic and metabolic studies.[2] Deuteration can potentially alter the metabolic profile of a drug, which has garnered significant interest in drug development.[2] This guide provides a comprehensive overview of the physical and chemical properties of **Norcyclizine-d8**, detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological pathways of its parent compound.

Core Physical and Chemical Properties

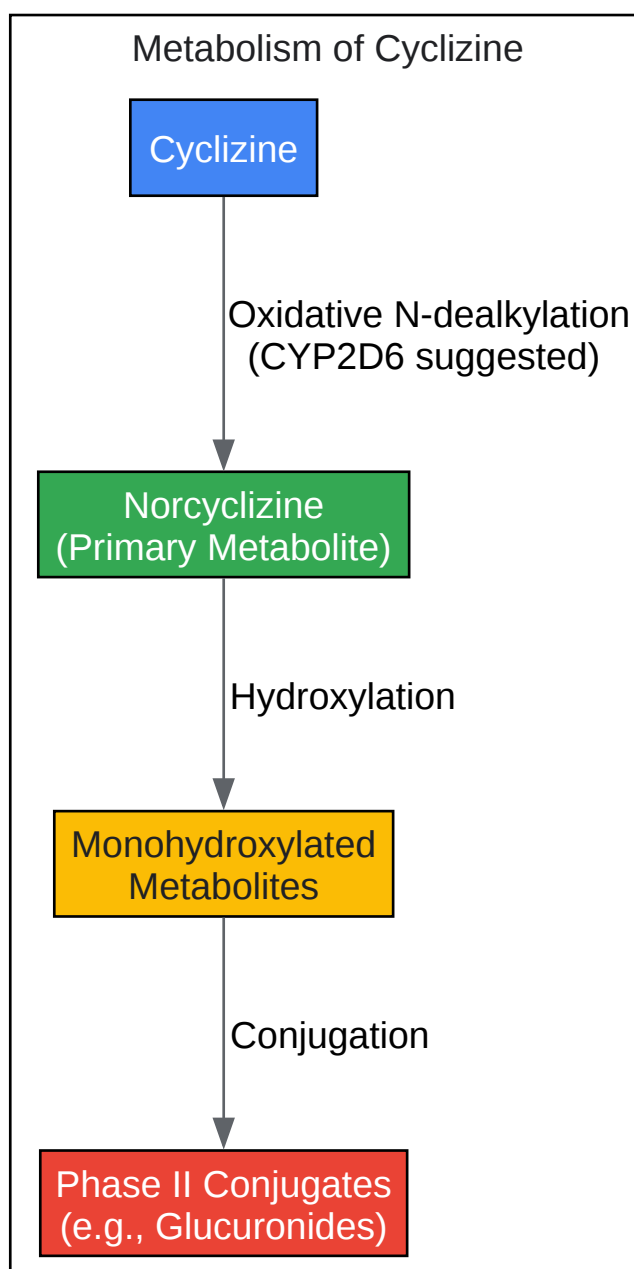
Norcyclizine-d8, also known as 1-(Diphenylmethyl)piperazine-d8 or 1-Benzhydrylpiperazine-d8, is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine ring.[2][5] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Data for **Norcyclizine-d8** and Norcyclizine

Property	Norcyclizine-d8	Norcyclizine
IUPAC Name	1-(Diphenylmethyl)piperazine-d8	1-(Diphenylmethyl)piperazine[6][7]
Synonyms	1-Benzhydrylpiperazine-d8[2]	1-Benzhydrylpiperazine[6][8]
CAS Number	1330188-81-2[2][5][9]	841-77-0[6][8]
Molecular Formula	C ₁₇ H ₁₂ D ₈ N ₂ [2][5][9]	C ₁₇ H ₂₀ N ₂ [7][8]
Molecular Weight	260.40 g/mol [2][5][9]	252.35 g/mol [7][8]
Appearance	Expected to be a solid or oil[6]	Solid or oil[6]
Solubility	Soluble in organic solvents (e.g., chloroform)[6]	Soluble in organic solvents (e.g., chloroform)[6]

Biological Context and Signaling Pathways

Norcyclizine is the principal metabolite of Cyclizine, an H1 receptor antagonist used as an antiemetic.[1][3] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP2D6, through N-demethylation.[1][4] While Cyclizine is a potent antihistamine with anticholinergic properties, Norcyclizine exhibits significantly lower affinity for the histamine H1 receptor.[3][10][11] The parent drug, Cyclizine, exerts its antiemetic effects by blocking H1 and muscarinic receptors in the brain's vomiting center and chemoreceptor trigger zone (CTZ).[3][12]



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Primary metabolic pathway of Cyclizine.[1][4]

Experimental Protocols

Synthesis of Norcyclizine (Unlabeled)

The synthesis of Norcyclizine is typically achieved via the N-alkylation of piperazine.[6] This protocol is adapted from established procedures.[6]

Materials and Reagents:

- Diphenylmethyl bromide
- Piperazine (use a large excess, 3-5 equivalents)[[13](#)]
- Potassium iodide
- Sodium carbonate
- Toluene (anhydrous)[[13](#)]
- Dichloromethane (DCM)
- Methanol
- Chloroform
- Silica Gel for column chromatography

Equipment:

- 1 L Round-bottom flask with reflux condenser
- Heating mantle and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Chromatography column and TLC apparatus

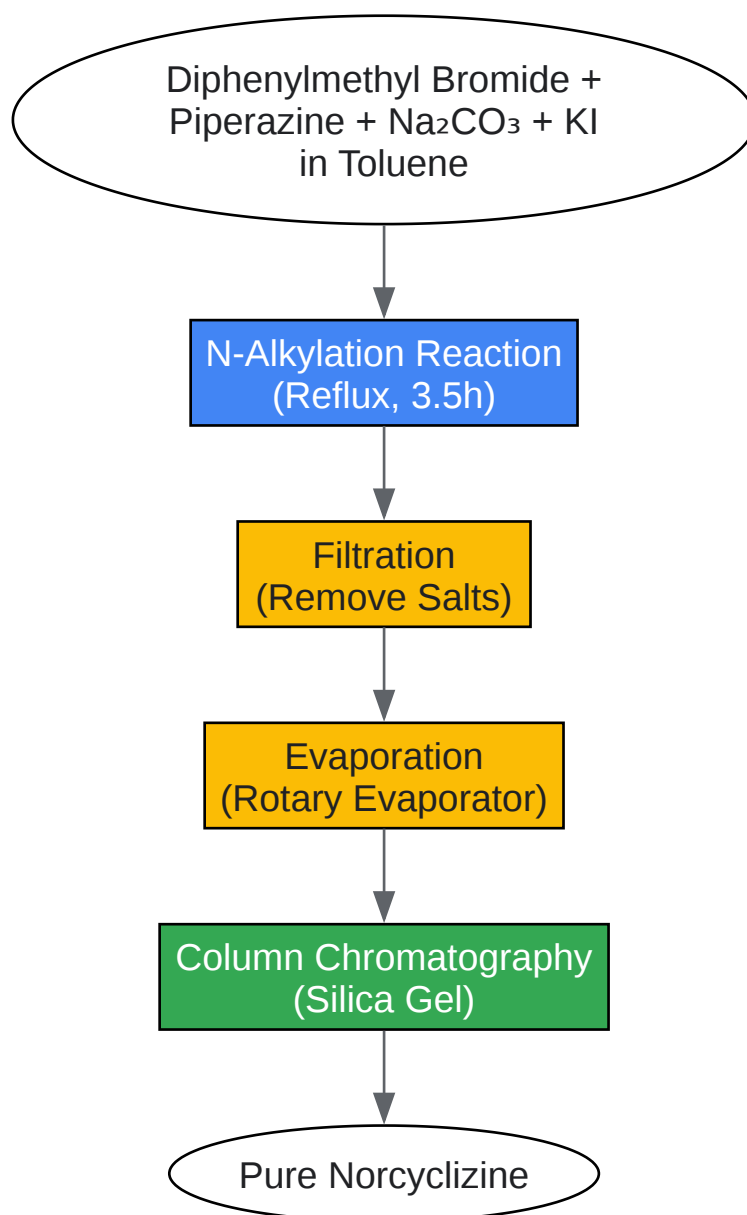
Procedure:

- Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol).[[6](#)]
- Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[[6](#)]

- Reaction: Stir the mixture vigorously and heat to reflux for approximately 3.5 hours. Monitor the reaction's progress by TLC.[6]
- Work-up: After completion, cool the mixture to room temperature. Add DCM to dissolve the product and filter the solid precipitate (excess piperazine and inorganic salts). Wash the solids with a small amount of toluene.[6][13]
- Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
- Purification: Purify the crude product using silica gel column chromatography. Elute with a 10% methanol in chloroform solution.[6]
- Product Isolation: Collect the fractions containing the purified Norcyclizine, monitoring with TLC. Combine the relevant fractions and evaporate the solvent to yield the final product.[6]

Characterization:

- The identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
- ^1H NMR (CDCl_3): δ 1.82 (s, 1H), 2.3 (t, $J=5$ Hz, 4H), 2.85 (t, $J=5$ Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[6]



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General workflow for the synthesis of Norcyclizine.[6]

Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS

This protocol provides a validated method for the quantification of Norcyclizine in a biological matrix, where **Norcyclizine-d8** would be used as the internal standard.[4][14]

Materials and Equipment:

- Human plasma samples
- **Norcyclizine-d8** (Internal Standard)
- Acetonitrile (for protein precipitation)
- Centrifuge
- LC-MS/MS system (e.g., HPLC or LC-MS/MS)[[14](#)]

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of human plasma, add the internal standard (**Norcyclizine-d8**).[[4](#)]
 - Add 200 µL of acetonitrile to precipitate plasma proteins.[[4](#)]
 - Vortex the mixture thoroughly.
 - Centrifuge the sample to pellet the precipitated proteins.[[14](#)]
- Extraction:
 - Carefully collect the supernatant.[[14](#)]
- Analysis:
 - Inject the supernatant into the LC-MS/MS system for analysis.[[14](#)]
 - The method should be validated for linearity, precision, and accuracy, with a typical lower limit of quantification (LLOQ) around 2 ng/mL.[[14](#)]

Identification of Norcyclizine Metabolites in Urine by GC-MS

This method is suitable for identifying phase I metabolites after enzymatic cleavage of conjugates.[[4](#)]

Procedure:

- Hydrolysis: Treat urine samples with a β -glucuronidase enzyme to release any conjugated metabolites.[4]
- Extraction: Use mixed-mode solid-phase extraction (SPE) cartridges to isolate basic compounds like Norcyclizine and its metabolites.[4]
- Elution and Evaporation: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a nitrogen stream.[4]
- Derivatization: To improve volatility for GC analysis, derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.[4]
- GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with Electron Ionization (EI+) or Chemical Ionization (CI+) for structure elucidation.[4]

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